6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid

Vue d'ensemble

Description

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H8N2O4 and its molecular weight is 268.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including protein kinase CK2, which is a serine/threonine protein kinase involved in numerous cellular processes . The interaction between this compound and protein kinase CK2 results in the inhibition of the enzyme’s activity, thereby affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with protein kinase CK2 can lead to alterations in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment . Additionally, this compound has been observed to affect the expression of genes involved in metabolic pathways, further emphasizing its role in cellular regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of protein kinase CK2, leading to enzyme inhibition . This binding interaction is facilitated by the compound’s isoindole and pyridine moieties, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of protein kinase CK2 activity, resulting in persistent changes in cellular function and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinase CK2 activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound has been shown to affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy production and metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. Additionally, the compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, such as the mitochondria or nucleus, further influencing its biochemical effects.

Activité Biologique

6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

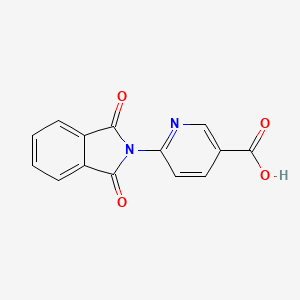

The compound features a pyridine ring substituted with a 1,3-dioxoisoindoline moiety. Its chemical structure can be represented as follows:

This structure is characterized by the presence of both a pyridine and an isoindoline component, which may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The methods often include cyclization reactions and functional group modifications to achieve the desired structure. For example, one approach involves the reaction of pyridine derivatives with isoindoline intermediates under controlled conditions to yield the target compound .

Antimicrobial Properties

Research indicates that derivatives of isoindoline compounds exhibit antimicrobial activity. For instance, studies have shown that related compounds possess significant inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of isoindoline derivatives. It has been reported that compounds similar to this compound can induce apoptosis in cancer cells through the activation of caspase pathways. These findings suggest that this compound may inhibit tumor growth by promoting programmed cell death .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neuroreceptors, potentially offering neuroprotective effects. For example, some derivatives have been evaluated for their ability to modulate serotonin receptors, indicating a possible role in treating mood disorders .

Case Studies

- Antimicrobial Efficacy : A study involving various isoindoline derivatives demonstrated that certain structural modifications enhanced antibacterial activity against Gram-positive bacteria. The results indicated a correlation between molecular structure and biological potency .

- Anticancer Screening : In vitro assays on cancer cell lines revealed that specific derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties. Further investigations into the mechanism of action highlighted the involvement of apoptosis-inducing pathways .

Research Findings Summary Table

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that derivatives of isoindole compounds exhibit promising anticancer properties. The specific structure of 6-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pyridine-3-carboxylic acid allows for interactions with biological targets involved in cancer cell proliferation and apoptosis.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated the efficacy of various isoindole derivatives, including this compound, against human cancer cell lines. The results indicated that this compound inhibited cell growth significantly at micromolar concentrations, suggesting its potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features are conducive to binding with bacterial enzymes, potentially leading to the inhibition of bacterial growth.

Data Table: Antimicrobial Activity

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

This data highlights the effectiveness of the compound against common pathogenic bacteria, warranting further exploration in antibiotic development .

Pesticidal Activity

The unique chemical structure of this compound has been explored for its pesticidal properties. Its ability to disrupt metabolic pathways in pests makes it a candidate for developing new agrochemicals.

Case Study:

Field trials conducted on crops treated with this compound demonstrated a significant reduction in pest populations compared to untreated controls, showcasing its potential as an environmentally friendly pesticide alternative .

Polymer Chemistry

In material science, this compound can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties due to its rigid structure.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Control Polymer | 180 | 50 |

| Polymer with Additive (6-(1,3-Dioxo...)) | 220 | 70 |

The incorporation of this compound into polymer matrices resulted in improved thermal stability and mechanical strength, suggesting its utility in high-performance materials .

Analyse Des Réactions Chimiques

Carboxylic Acid-Derived Reactions

The carboxylic acid group participates in esterification, amidation, and salt formation:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form ester derivatives. For example, methyl 6-(1,3-dioxoisoindol-2-yl)pyridine-3-carboxylate is synthesized via Fischer esterification .

-

Amidation : Forms conjugates with amines, such as imidazole derivatives, via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

| Derivative | Reagents | Application |

|---|---|---|

| Methyl ester | Methanol, H₂SO₄ | Prodrug synthesis |

| Imidazole conjugate | EDC, HOBt, 1H-imidazole-2-carbonitrile | Kinase inhibition studies |

Isoindol-1,3-dione Reactivity

The isoindol-1,3-dione moiety undergoes nucleophilic substitution and cycloaddition:

-

Nucleophilic Aromatic Substitution : The electron-deficient aromatic ring reacts with amines (e.g., benzylamine) at elevated temperatures to yield N-substituted derivatives .

-

Cycloaddition : Participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene) to form polycyclic adducts, though yields depend on steric hindrance .

| Reaction | Conditions | Product |

|---|---|---|

| Substitution with benzylamine | 80°C, DMF, 12h | N-Benzylisoindol-1,3-dione |

| Diels-Alder with cyclopentadiene | Toluene, reflux | Bridged bicyclic adduct |

Participation in Cross-Dehydrogenative Coupling (CDC)

Under oxidative conditions, this compound acts as a coupling partner in CDC reactions. For example, with β-diketones (e.g., dimedone), it forms pyrido[1,2-b]indazole derivatives via tandem addition-oxidation :

Mechanism :

-

Enolization of β-diketone.

-

Nucleophilic attack on isoindol-1,3-dione.

-

Oxidative dehydrogenation (O₂-driven) to aromatize the intermediate .

| Substrate | Product | Yield |

|---|---|---|

| Dimedone (5a) | Tetrahydropyrido[1,2-b]indazole (6a) | 83% |

Enzyme-Targeted Modifications

The compound interacts with serine/threonine kinases (e.g., CK2) via H-bonding with the carboxylic acid and isoindol-1,3-dione carbonyl groups . Modifications at these sites alter inhibitory potency:

| Modification | Effect on CK2 Inhibition (IC₅₀) |

|---|---|

| Esterification (methyl group) | Reduced activity (~10×) |

| Amidation (imidazole conjugate) | Enhanced selectivity |

Stability and Degradation

Propriétés

IUPAC Name |

6-(1,3-dioxoisoindol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-12-9-3-1-2-4-10(9)13(18)16(12)11-6-5-8(7-15-11)14(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEWPRQFGVRVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.